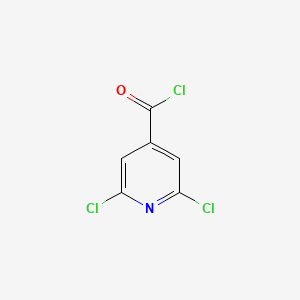

2,6-Dichloropyridine-4-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRUROKTVFUQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381825 | |

| Record name | 2,6-dichloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-08-4 | |

| Record name | 2,6-dichloropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-isonicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloropyridine-4-carbonyl chloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 2,6-dichloropyridine-4-carbonyl chloride, a key intermediate in the development of novel pharmaceuticals and other specialty chemicals. This document details the physicochemical properties, outlines detailed experimental protocols for its synthesis, and provides a visual representation of the synthetic pathway.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its safe handling and effective use in synthetic applications. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₃NO | |

| Molecular Weight | 210.45 g/mol | |

| CAS Number | 42521-08-4 | |

| Appearance | Liquid | |

| Melting Point | 23-25 °C | |

| Boiling Point | 243 °C | |

| Density | 1.537 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.579 | |

| Flash Point | Not applicable |

Safety Information:

This compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment, including eye shields, face shields, gloves, and a suitable respirator, should be worn when handling this compound. It is classified as a combustible corrosive hazardous material.

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,6-dichloropyridine-4-carboxylic acid. This transformation can be effectively achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound from 2,6-dichloropyridine-4-carboxylic acid.

Protocol 1: Synthesis using Thionyl Chloride

This method utilizes thionyl chloride as the chlorinating agent.

Materials:

-

2,6-Dichloropyridine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent such as dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,6-dichloropyridine-4-carboxylic acid (1.0 equivalent) in anhydrous toluene.

-

Slowly add an excess of thionyl chloride (typically 2.0-5.0 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and/or monitoring by TLC of a quenched aliquot).

-

After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, an azeotropic distillation with anhydrous toluene can be performed.

-

The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.

Protocol 2: Synthesis using Oxalyl Chloride

This protocol employs oxalyl chloride, a milder chlorinating agent, often with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

-

2,6-Dichloropyridine-4-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask containing a magnetic stir bar and under an inert atmosphere, add 2,6-dichloropyridine-4-carboxylic acid (1.0 equivalent) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (1-2 drops) to the reaction mixture. Vigorous gas evolution (CO and CO₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (cessation of gas evolution).

-

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude this compound. The product is typically used in the next step without further purification.

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic workflow for the preparation of this compound from its carboxylic acid precursor.

Caption: Synthesis of this compound.

This guide provides essential technical information for the synthesis and handling of this compound. Researchers are advised to consult relevant safety data sheets and perform thorough risk assessments before conducting any experimental work.

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloropyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine-4-carbonyl chloride is a highly reactive trifunctional molecule, serving as a critical building block in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring substituted with two chlorine atoms and an acyl chloride group, offers multiple sites for chemical modification. This makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and established experimental protocols for its use and analysis, tailored for professionals in chemical research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for designing synthetic routes, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,6-Dichloro-isonicotinoyl chloride, 2,6-Dichloropyridine-4-carboxylic chloride | [1][2] |

| CAS Number | 42521-08-4 | [1] |

| Molecular Formula | C₆H₂Cl₃NO | [1][3] |

| Molecular Weight | 210.45 g/mol | [1] |

| Appearance/Form | Liquid | [2] |

| Melting Point | 23-25 °C | [1][3] |

| Boiling Point | 140 °C; 243 °C | [1][3] |

| Density | 1.537 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.579 | [1] |

| Flash Point | 110 °C | [1][3] |

Solubility and Reactivity

The solubility and reactivity profile of an acyl chloride is critical for its application in synthesis.

Solubility Profile

| Solvent | Solubility |

| Water | Insoluble; reacts rapidly |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Hexane | Soluble |

| Methanol, Ether, Benzene | Soluble |

Reactivity Profile

This compound exhibits the characteristic high reactivity of an acyl chloride. It is particularly sensitive to moisture and nucleophiles.

-

Hydrolysis: The compound reacts readily with water and atmospheric moisture in an exothermic reaction to yield 2,6-dichloropyridine-4-carboxylic acid and corrosive hydrogen chloride gas. This necessitates handling the compound under anhydrous (dry) conditions.

Spectroscopic Data (Anticipated)

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on the functional groups present.

| Technique | Expected Features |

| ¹H NMR | A single peak (singlet) is expected in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two equivalent protons on the pyridine ring. A similar compound, 2,6-dichloropyrimidine-4-carbonyl chloride, shows a singlet at δ 7.93 ppm.[4] |

| ¹³C NMR | Three signals are anticipated: one for the carbonyl carbon (δ 160-170 ppm), one for the carbons bearing chlorine atoms (C2, C6), and one for the protonated carbons (C3, C5). |

| IR Spectroscopy | A strong, characteristic absorption band for the C=O stretch of the acyl chloride is expected in the range of 1750-1815 cm⁻¹. Bands corresponding to the C-Cl stretch and aromatic C=C and C=N vibrations will also be present. |

| Mass Spec. (EI) | The mass spectrum would show a molecular ion (M⁺) peak. A characteristic isotopic pattern for a molecule containing three chlorine atoms would be a key identifying feature. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

The most common and direct method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7]

Objective: To convert 2,6-Dichloropyridine-4-carboxylic acid to this compound.

Materials:

-

2,6-Dichloropyridine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl Chloride

-

Anhydrous solvent (e.g., Dichloromethane, if needed)

-

Catalytic N,N-Dimethylformamide (DMF) (optional, for acceleration)[8]

-

Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottomed flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Charging Flask: Charge the flask with 2,6-Dichloropyridine-4-carboxylic acid (1.0 equiv).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2.0-5.0 equiv), either neat or in an anhydrous solvent.[9] A catalytic amount of DMF can be added to accelerate the reaction.[8]

-

Reaction: Heat the mixture to reflux (typically around 80 °C for SOCl₂) and stir for 2-4 hours.[9] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent under reduced pressure (vacuum). The resulting crude this compound is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if necessary.

References

- 1. echemi.com [echemi.com]

- 2. 2,6-Dichloropyridine-4-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 2,6-DICHLOROPYRIMIDINE-4-CARBONYL CHLORIDE | 26830-94-4 [chemicalbook.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgosolver.com [orgosolver.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

2,6-Dichloropyridine-4-carbonyl chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: 2,6-Dichloropyridine-4-carbonyl chloride Synonyms: 2,6-Dichloroisonicotinoyl chloride CAS Number: 42521-08-4[1] Molecular Formula: C₆H₂Cl₃NO[1]

This technical guide provides an in-depth overview of this compound, a key intermediate in pharmaceutical synthesis. The document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its role in the production of therapeutic agents.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 210.45 g/mol | [1] |

| Appearance | Liquid | [1] |

| Melting Point | 25 °C | [1] |

| Boiling Point | 243 °C | [1] |

| Density | 1.537 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.579 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from citrazinic acid. The first step involves the formation of 2,6-dichloroisonicotinic acid, which is then converted to the final acid chloride.

Experimental Protocol 1: Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol details the synthesis of the precursor, 2,6-dichloroisonicotinic acid, from citrazinic acid.[2]

Materials:

-

Citrazinic acid

-

Tetraethylammonium chloride

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, excess).[2]

-

Heat the reaction mixture at 130 °C for 18 hours.[2]

-

Increase the temperature to 145 °C and continue the reaction for an additional 2 hours.[2]

-

After completion, cool the mixture to room temperature.[2]

-

Slowly pour the cooled reaction mixture onto crushed ice (150 g) to quench the reaction.[2]

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[2]

-

Combine the organic phases and dry over anhydrous magnesium sulfate.[2]

-

Concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[2]

Experimental Protocol 2: Synthesis of this compound

This protocol describes the conversion of 2,6-dichloroisonicotinic acid to this compound using thionyl chloride, a standard method for preparing acid chlorides from carboxylic acids.

Materials:

-

2,6-Dichloroisonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or another inert solvent)

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 2,6-dichloroisonicotinic acid.

-

Add anhydrous toluene to the flask to suspend the acid.

-

Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.

-

Add a catalytic amount of anhydrous DMF (a few drops).

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Application in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of various pharmaceuticals. Its utility stems from the reactive acid chloride group, which readily undergoes nucleophilic acyl substitution, and the two chlorine atoms on the pyridine ring that can be displaced in nucleophilic aromatic substitution reactions. A notable application is in the synthesis of the fluoroquinolone antibiotic, Enoxacin.[3]

The following diagram illustrates the synthetic workflow from a related precursor, 2,6-dichloropyridine, to Enoxacin, highlighting the key transformations. The formation of an activated carboxylic acid derivative, such as the carbonyl chloride, is a crucial step for the subsequent Claisen condensation.

Caption: Synthetic pathway to Enoxacin.

While this compound is not directly involved in biological signaling pathways, its role as a key intermediate enables the synthesis of molecules like Enoxacin which exert their therapeutic effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[4] This inhibition disrupts DNA replication and repair, leading to bacterial cell death. The chemical reactivity of this compound is therefore fundamental to the creation of these targeted therapeutic agents.

References

An In-Depth Technical Guide on the Reactivity of 2,6-Dichloropyridine-4-carbonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine-4-carbonyl chloride is a versatile trifunctional electrophile of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a highly reactive acyl chloride at the 4-position and two less reactive chloro substituents on the pyridine ring at the 2- and 6-positions, allows for selective and sequential reactions with a variety of nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its reactions with common nucleophiles such as amines, alcohols, and thiols. The strategic functionalization of this scaffold is crucial for the synthesis of a diverse range of biologically active molecules.

Core Reactivity Principles

The reactivity of this compound is governed by the distinct electrophilic nature of its three reactive sites. The acyl chloride is the most electrophilic and, therefore, the most reactive site towards nucleophilic attack. This high reactivity is attributed to the excellent leaving group ability of the chloride ion and the strong electron-withdrawing effect of the carbonyl group.

In contrast, the two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). However, these reactions typically require more forcing conditions or the use of specific catalysts compared to the acylation reaction at the 4-position. This difference in reactivity allows for a high degree of chemoselectivity, enabling the targeted synthesis of complex molecules.

General Reactivity Order:

Acyl Chloride (C4) > Ring Chlorides (C2, C6)

This selective reactivity is a cornerstone of its utility as a building block in multi-step syntheses.

Reactions with Nucleophiles: A Quantitative Overview

The following sections detail the reactions of this compound with primary amines, secondary amines, phenols, and thiols, providing quantitative data where available in the literature.

Reaction with Amines (Amide Formation)

The reaction of this compound with primary and secondary amines proceeds rapidly to form the corresponding N-substituted-2,6-dichloroisonicotinamides. This is a classic nucleophilic acyl substitution reaction, often carried out under Schotten-Baumann conditions.

Table 1: Synthesis of N-Aryl Isonicotinamides

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Aniline | Triethylamine, Dichloromethane, 0 °C to room temperature | 2,6-Dichloro-N-phenylisonicotinamide | Not explicitly reported, but compound is commercially available, suggesting a feasible synthesis. | [1] |

| Substituted Anilines | General procedure: Amine, Base (e.g., Triethylamine or Pyridine), Aprotic Solvent (e.g., Dichloromethane, THF), 0 °C to room temperature | Substituted 2,6-Dichloro-N-aryl-isonicotinamides | Generally high | General knowledge of amide synthesis |

Reaction with Alcohols and Phenols (Ester Formation)

Esterification of this compound with alcohols and phenols provides the corresponding 2,6-dichloroisonicotinic acid esters. The reaction with alcohols is typically straightforward, while reactions with less nucleophilic phenols may require a basic catalyst.

Table 2: Synthesis of Isonicotinate Esters

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Substituted Phenols | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane), Room temperature | Aryl 2,6-dichloroisonicotinate | Generally good to excellent | General knowledge of ester synthesis from acyl chlorides |

| General Alcohols | Base (e.g., Pyridine or Triethylamine), Aprotic Solvent (e.g., Dichloromethane), 0 °C to room temperature | Alkyl 2,6-dichloroisonicotinate | Generally high | General knowledge of ester synthesis from acyl chlorides |

Reaction with Thiols (Thioester Formation)

The reaction with thiols or their corresponding thiolates leads to the formation of S-alkyl or S-aryl 2,6-dichloroisonicotinethioates. This reaction is generally efficient and proceeds under mild conditions.

Table 3: Synthesis of Isonicotinate Thioesters

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Thiophenol | Sodium hydroxide, Methanol, then addition of acyl chloride | S-Phenyl 2,6-dichloroisonicotinethioate | 63% (based on a model reaction with benzoyl chloride) | [2] |

| General Thiols | Base (e.g., Triethylamine or Sodium Hydroxide), Aprotic Solvent (e.g., THF, Dichloromethane), 0 °C to room temperature | S-Alkyl/S-Aryl 2,6-dichloroisonicotinethioate | Generally high | General knowledge of thioester synthesis |

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of derivatives of this compound.

General Protocol for the Synthesis of N-Aryl-2,6-dichloroisonicotinamides

-

Reaction Setup: To a solution of the desired aniline derivative (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.05 equivalents) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a period of 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

General Protocol for the Synthesis of Aryl 2,6-dichloroisonicotinates

-

Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 equivalent) and a base such as pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) at room temperature.

-

Addition of Acyl Chloride: To this solution, add this compound (1.1 equivalents) dropwise with stirring.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for 1-4 hours. After the reaction is complete, as indicated by TLC, wash the mixture with water, followed by a dilute aqueous acid solution (e.g., 1M HCl) to remove excess pyridine, and then with a saturated aqueous solution of sodium bicarbonate.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude ester can be purified by column chromatography or recrystallization.

General Protocol for the Synthesis of S-Aryl 2,6-dichloroisonicotinethioates (based on a model reaction)

-

Thiolate Formation: In a suitable flask, dissolve the thiophenol (1.0 equivalent) in methanol. Add a stoichiometric amount of sodium hydroxide (1.0 equivalent) and stir for approximately 10 minutes to form the sodium thiophenolate.

-

Acylation: To this solution, add this compound (1.0 equivalent) and stir the reaction mixture overnight at room temperature.

-

Work-up and Isolation: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration and dried to afford the crude thioester.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure S-aryl 2,6-dichloroisonicotinethioate.[2]

Logical Workflow for Drug Intermediate Synthesis

This compound is a key starting material in the synthesis of various pharmaceutical agents. The following diagram illustrates a logical workflow for the synthesis of a hypothetical drug intermediate, highlighting the sequential reactivity of the molecule.

Caption: A logical workflow for the synthesis of a drug precursor.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs. The pronounced difference in reactivity between the acyl chloride and the ring-bound chlorine atoms allows for predictable and selective functionalization. By carefully choosing nucleophiles and reaction conditions, researchers can strategically build molecular complexity, making this compound an essential tool in the arsenal of medicinal chemists. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the synthesis of novel and potent pharmaceutical agents.

References

Unraveling the Acylation Mechanism of 2,6-Dichloropyridine-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 2,6-dichloropyridine-4-carbonyl chloride in acylation reactions. By examining its reactivity and the influence of its chemical structure, this document provides a comprehensive resource for professionals in research and drug development.

Core Principles of Acylation and the Role of Pyridine Catalysts

Acylation is a fundamental chemical transformation in organic synthesis that involves the introduction of an acyl group (R-C=O) into a molecule. This reaction is pivotal in the formation of esters and amides. The reactivity of acylating agents is a key factor in the success of these transformations. Acyl chlorides, such as this compound, are highly reactive acylating agents.

Pyridine and its derivatives are often employed as catalysts in acylation reactions. Their mechanism of action typically involves nucleophilic catalysis. In this pathway, the nitrogen atom of the pyridine ring attacks the carbonyl carbon of the acylating agent, forming a highly reactive N-acylpyridinium salt intermediate. This intermediate is then more susceptible to attack by a nucleophile (e.g., an alcohol or amine) than the original acylating agent, leading to the formation of the acylated product and regeneration of the pyridine catalyst.

A well-studied example is the catalysis by 4-(N,N-Dimethylamino)pyridine (DMAP). The dimethylamino group at the 4-position significantly enhances the nucleophilicity of the pyridine nitrogen, making DMAP a much more potent catalyst than pyridine itself.

The Unique Profile of this compound

This compound is a unique reagent in that it combines the features of a reactive acyl chloride with a substituted pyridine core. The two electron-withdrawing chlorine atoms at the 2 and 6 positions significantly influence the electronic properties of the pyridine ring.

These chloro substituents decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and nucleophilicity compared to pyridine or DMAP. This has two important consequences for its role in acylation:

-

Reduced Catalytic Activity: Unlike DMAP, the pyridine nitrogen in this compound is a poor nucleophilic catalyst. The electron-withdrawing nature of the chlorine atoms deactivates the nitrogen, making it less likely to initiate the catalytic cycle by attacking another acylating agent.

-

Enhanced Electrophilicity of the Carbonyl Carbon: The primary role of this compound is that of a direct acylating agent. The electron-withdrawing effect of the dichloropyridine ring enhances the partial positive charge on the carbonyl carbon of the attached acyl chloride group. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The Proposed Mechanism of Action

The acylation reaction using this compound is proposed to proceed through a direct nucleophilic acyl substitution mechanism. This pathway is distinct from the catalytic cycle observed with activating agents like DMAP.

The reaction can be dissected into the following key steps:

-

Nucleophilic Attack: The nucleophile, typically an alcohol (for ester formation) or an amine (for amide formation), attacks the highly electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate.

-

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, leading to the elimination of the chloride ion, which is an excellent leaving group.

-

Deprotonation: A weak base, often pyridine or a tertiary amine added to the reaction mixture, removes a proton from the attacking nucleophile (which is now part of the product), yielding the final acylated product (ester or amide) and the hydrochloride salt of the base.

The overall reaction is driven by the high reactivity of the acyl chloride and the stability of the resulting products.

Visualizing the Mechanism and Workflow

To provide a clearer understanding, the proposed mechanism and a general experimental workflow are illustrated below using Graphviz diagrams.

Caption: Proposed mechanism of acylation.

Caption: General experimental workflow.

Quantitative Data and Experimental Protocols

While specific quantitative data for the use of this compound in a wide range of reactions is not extensively reported in readily available literature, the following tables summarize expected outcomes and provide a general experimental protocol based on the known reactivity of similar acyl chlorides.

Table 1: Expected Reactivity and Yields in Acylation Reactions

| Nucleophile | Product Type | Expected Yield | Reaction Conditions |

| Primary Alcohol | Ester | Good to Excellent | Anhydrous aprotic solvent, base (e.g., pyridine, triethylamine), 0 °C to RT |

| Secondary Alcohol | Ester | Moderate to Good | Anhydrous aprotic solvent, base, potentially elevated temperature |

| Tertiary Alcohol | Ester | Low to Moderate | Anhydrous aprotic solvent, strong base, forcing conditions may be required |

| Primary Amine | Amide | Excellent | Anhydrous aprotic solvent, base, 0 °C to RT |

| Secondary Amine | Amide | Good to Excellent | Anhydrous aprotic solvent, base, 0 °C to RT |

Table 2: General Experimental Protocol for Esterification

| Step | Procedure |

| 1. Preparation | To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF). |

| 2. Base Addition | Add a non-nucleophilic base such as triethylamine (1.2-1.5 eq.) or pyridine (1.2-1.5 eq.). |

| 3. Cooling | Cool the reaction mixture to 0 °C in an ice bath. |

| 4. Acyl Chloride Addition | Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred reaction mixture. |

| 5. Reaction | Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC). |

| 6. Quenching | Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. |

| 7. Extraction | Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times. |

| 8. Washing | Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. |

| 9. Drying & Concentration | Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. |

| 10. Purification | Purify the crude ester by column chromatography on silica gel or by recrystallization. |

Conclusion

This compound serves as a potent acylating agent, primarily acting through a direct nucleophilic acyl substitution mechanism. The presence of two electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. Unlike pyridine or DMAP, its inherent pyridine nitrogen is deactivated and does not function as a significant nucleophilic catalyst. This technical guide provides a foundational understanding of its mechanism of action, supported by a proposed reaction pathway and a general experimental framework to aid researchers in its effective application in organic synthesis and drug development. Further experimental studies are warranted to fully quantify its reactivity profile with a broader range of substrates.

An In-depth Technical Guide to the Synthesis of 2,6-Dichloropyridine-4-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dichloropyridine-4-carbonyl chloride from its corresponding carboxylic acid, 2,6-Dichloropyridine-4-carboxylic acid. This document details the common synthetic routes, experimental protocols, and characterization of the final product, intended to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction

This compound, also known as 2,6-dichloroisonicotinoyl chloride, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the dichloro-substituted pyridine ring and the reactive acyl chloride functionality makes it a versatile building block for creating complex molecular architectures. The conversion of the relatively stable carboxylic acid to the highly reactive acyl chloride is a critical step in the synthetic pathways leading to numerous target molecules. This guide will focus on the prevalent methods for this transformation, primarily utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for successful synthesis, purification, and handling.

| Property | 2,6-Dichloropyridine-4-carboxylic acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₆H₃Cl₂NO₂ | C₆H₂Cl₃NO |

| Molecular Weight | 192.00 g/mol | 210.45 g/mol |

| Appearance | Solid | Liquid |

| Melting Point | 209-212 °C | 25 °C |

| Boiling Point | Not available | 243 °C |

| Density | Not available | 1.537 g/mL at 25 °C |

| CAS Number | 5398-44-7 | 42521-08-4 |

Synthetic Methodologies

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry. The most common and effective reagents for this purpose are thionyl chloride and oxalyl chloride. Both methods offer distinct advantages and are widely used in laboratory and industrial settings.

Thionyl Chloride Method

The reaction with thionyl chloride is a widely employed method for the synthesis of acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.

Reaction Scheme:

Oxalyl Chloride Method

Oxalyl chloride is another highly effective reagent for this conversion. It is often used with a catalytic amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. This method is generally milder than the thionyl chloride method and the byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are also gaseous.[1]

Reaction Scheme:

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using both thionyl chloride and oxalyl chloride. These protocols are based on established procedures for analogous compounds and general principles of organic synthesis.

Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for the preparation of acyl chlorides from carboxylic acids.

Materials:

-

2,6-Dichloropyridine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 2,6-Dichloropyridine-4-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (2.0 - 5.0 eq), which can also serve as the solvent. Alternatively, an anhydrous solvent like dichloromethane can be used.

-

The reaction mixture is heated to reflux (the temperature will depend on the solvent used, typically around 80°C for neat thionyl chloride) for 1-3 hours.[2] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂) or by techniques like Thin Layer Chromatography (TLC) by taking an aliquot, quenching it with methanol, and comparing it to the starting material methyl ester.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. Care should be taken to avoid exposure to the corrosive vapors.

-

The crude this compound is typically a liquid and can be used directly for the next step or purified by vacuum distillation.

Synthesis using Oxalyl Chloride

This protocol provides a milder alternative to the thionyl chloride method.

Materials:

-

2,6-Dichloropyridine-4-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a solution of 2,6-Dichloropyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the reaction mixture. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

The solvent and excess reagents are carefully removed under reduced pressure to yield the crude this compound. This product is often used in the subsequent reaction without further purification.

Data Presentation

The choice of reagent can influence the reaction conditions and yield. The following table summarizes typical parameters for the synthesis of acyl chlorides from carboxylic acids.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Catalyst | None typically required, but pyridine can be used | N,N-Dimethylformamide (DMF) |

| Solvent | Excess SOCl₂ or inert solvent (e.g., DCM, Toluene) | Inert solvent (e.g., DCM, THF) |

| Temperature | Reflux (typically 40-80 °C) | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours | 1 - 2 hours |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Typical Yield | Generally high (>90%) | Generally high (>95%), often considered cleaner |

Visualization of Workflow and Mechanism

Experimental Workflow

The general workflow for the synthesis and subsequent use of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Reaction Mechanism: Thionyl Chloride

The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride to form the acyl chloride and release gaseous byproducts.

References

The Pivotal Role of Thionyl Chloride in the Synthesis of 2,6-Dichloropyridine-4-carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of thionyl chloride in the laboratory-scale synthesis of 2,6-dichloropyridine-4-carbonyl chloride from its corresponding carboxylic acid. This synthesis is a key step in the development of various pharmaceutical compounds and agrochemicals. This document provides detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction: The Significance of Acid Chloride Synthesis

The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic synthesis. Acid chlorides are highly reactive intermediates that serve as versatile building blocks for the formation of esters, amides, and other carbonyl derivatives. In the context of 2,6-dichloropyridine-4-carboxylic acid, its activation to the corresponding acid chloride, this compound, is a crucial step for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a widely employed reagent for this transformation due to its efficacy and the convenient removal of byproducts.[1][2]

The Role of Thionyl Chloride: Mechanism of Action

Thionyl chloride converts carboxylic acids into acid chlorides through a nucleophilic acyl substitution mechanism.[1][2] The reaction proceeds through several key steps, which are initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.

The generally accepted mechanism involves the following stages:

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride.[2]

-

Intermediate Formation: This attack leads to the formation of a chlorosulfite intermediate.[2]

-

Chloride Ion Attack: A chloride ion, generated in the process, then acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[1][2]

-

Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the desired acid chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[1] The evolution of these gases drives the reaction to completion.

This transformation is highly efficient, converting the relatively poor leaving group (-OH) of the carboxylic acid into an excellent leaving group, which facilitates subsequent reactions.[1]

Below is a diagram illustrating the reaction mechanism:

References

An In-depth Technical Guide to the Electrophilicity of 2,6-Dichloropyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 2,6-Dichloropyridine-4-carbonyl chloride, a key chemical intermediate in the synthesis of complex organic molecules. While direct quantitative kinetic data for this specific molecule is not extensively published, this document extrapolates from the known reactivity of its constituent parts—the acyl chloride and the dichloropyridine ring—to provide a robust framework for understanding and predicting its chemical behavior. This guide includes a theoretical examination of its electrophilic character, detailed, adaptable experimental protocols for its synthesis and subsequent reactions, and a discussion of its relevance in the development of pharmacologically active compounds.

Introduction to Electrophilicity

This compound is a highly reactive molecule designed for acylating a wide range of nucleophiles. Its reactivity is primarily dictated by the potent electrophilic nature of the carbonyl carbon. This electrophilicity is modulated by the electronic effects of both the chlorine atom of the acyl chloride and the 2,6-dichloropyridine ring. The acyl chloride group is one of the most reactive carboxylic acid derivatives, making this compound an efficient acylating agent.[1][2][3] The pyridine ring, particularly with electron-withdrawing chloro substituents, further enhances the electrophilicity of the carbonyl group.

Theoretical Analysis of Electrophilicity

The high reactivity of this compound stems from several key structural features:

-

The Acyl Chloride Moiety: The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The attached chlorine atom is a strong inductive electron-withdrawing group, which further increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] While the chlorine atom possesses lone pairs that could theoretically participate in resonance donation, this effect is minimal due to the significant size mismatch between chlorine's 3p orbitals and carbon's 2p orbitals, leading to poor orbital overlap.[4]

-

The 2,6-Dichloropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The two chlorine atoms at the 2 and 6 positions are strongly electron-withdrawing through their inductive effects. This electronic pull from the ring enhances the electrophilicity of the carbonyl carbon at the 4-position. The overall effect is a highly activated acyl chloride, more reactive than benzoyl chloride, where the phenyl ring can donate electron density through resonance and thus reduce the electrophilicity of the carbonyl carbon.[5][6]

The following diagram illustrates the key electronic factors contributing to the electrophilicity of the molecule.

Caption: Logical workflow of electronic effects on electrophilicity.

Quantitative Data

Table 1: Comparative Electrophilicity of Acyl Chlorides

| Compound | R-Group Electronic Effect | Expected Relative Electrophilicity | Rationale |

|---|---|---|---|

| Acetyl chloride | Inductive (weakly donating) | High | Aliphatic acyl chloride with minimal electronic stabilization. |

| Benzoyl chloride | Resonance (donating) | Moderate | Phenyl group delocalizes the positive charge on the carbonyl carbon, reducing reactivity.[6] |

| 4-Nitrobenzoyl chloride | Inductive & Resonance (withdrawing) | Very High | The nitro group strongly withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon. |

| This compound | Inductive (strongly withdrawing) | Very High | The electron-deficient dichloropyridine ring strongly enhances the electrophilicity of the carbonyl carbon. |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and use of this compound. These should be adapted based on the specific substrate and laboratory conditions.

Synthesis of this compound

The synthesis of the title compound typically starts from its corresponding carboxylic acid, 2,6-Dichloropyridine-4-carboxylic acid.

Materials:

-

2,6-Dichloropyridine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Toluene

-

Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for reflux and distillation

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,6-Dichloropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

-

Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by a catalytic amount of DMF.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Monitor the reaction by TLC (quenching an aliquot with methanol to form the methyl ester).

-

After completion, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

References

- 1. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

2,6-Dichloropyridine-4-carbonyl chloride: A Comprehensive Technical Guide for Halogenated Heterocycle Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties, synthesis, reactivity, and applications of 2,6-Dichloropyridine-4-carbonyl chloride, a key halogenated heterocyclic building block. Its trifunctional nature—possessing a reactive acyl chloride and two chlorine-substituted positions on the pyridine ring—makes it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to support its use in advanced chemical synthesis.

Chemical and Physical Properties

This compound, also known as 2,6-dichloroisonicotinoyl chloride, is a reactive organic compound. It typically presents as a liquid or low-melting solid.[1] The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42521-08-4 | |

| Molecular Formula | C₆H₂Cl₃NO | |

| Molecular Weight | 210.45 g/mol | |

| Appearance | Liquid | [2] |

| Assay (Purity) | 97% | |

| Melting Point | 23-25 °C | [1][3] |

| Boiling Point | 243 °C | |

| Density | 1.537 g/mL at 25 °C | |

| Refractive Index | n20/D 1.579 | [1] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. Predicted and reported data are summarized below.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Due to the symmetrical nature of the molecule, a single signal (singlet) is expected for the two equivalent protons on the pyridine ring. | [4] |

| ¹³C NMR | Predicted chemical shifts are approximately 151.2 ppm for the chlorine-bearing carbons (C-2, C-6), 140.1 ppm for the carbon attached to the carbonyl group (C-4), and 123.5 ppm for the carbons bearing hydrogen (C-3, C-5). The carbonyl carbon signal would appear further downfield. | [4] |

| Infrared (IR) | Characteristic absorption bands are expected for the C=O stretch of the acyl chloride, as well as C=C and C=N stretching vibrations of the aromatic ring. | [4] |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms. | [4] |

Synthesis

The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2,6-Dichloropyridine-4-carboxylic acid. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine-4-carboxylic acid

This protocol describes a general procedure for the conversion of a carboxylic acid to an acyl chloride.[5]

-

Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-Dichloropyridine-4-carboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~5-10 eq), either neat or with a suitable anhydrous solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).[6]

-

Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group, making it an excellent acylating agent. The two chlorine atoms on the pyridine ring are less reactive but can undergo nucleophilic aromatic substitution (SₙAr) under more forcing conditions.

A. Amidation: Reaction with Amines

The reaction with primary or secondary amines is typically rapid and exothermic, yielding N-substituted 2,6-dichloropyridine-4-carboxamides.[7] A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.[7]

References

Spectroscopic and Synthetic Profile of 2,6-Dichloropyridine-4-carbonyl chloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,6-Dichloropyridine-4-carbonyl chloride (CAS No: 42521-08-4), a key intermediate in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science. It details the predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and outlines the necessary experimental protocols for its characterization. Furthermore, a logical workflow for its synthesis and subsequent spectroscopic analysis is presented.

Chemical and Physical Properties

This compound, also known as 2,6-dichloroisonicotinoyl chloride, is a reactive compound used in organic synthesis. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 42521-08-4[1] |

| Molecular Formula | C₆H₂Cl₃NO[1] |

| Molecular Weight | 210.45 g/mol [1] |

| Appearance | Liquid[1] |

| Melting Point | 25 °C[1] |

| Boiling Point | 243 °C[1] |

| Density | 1.537 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.579[1] |

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on the analysis of its structural analogues, such as 2-(2,6-dichloropyridin-4-yl)acetic acid[2], and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 2H | Pyridine H-3, H-5 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl Carbon (C=O) |

| ~152 | Pyridine C-2, C-6 |

| ~145 | Pyridine C-4 |

| ~125 | Pyridine C-3, C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretching (acid chloride) |

| ~1570, ~1450 | Medium | C=C and C=N stretching (pyridine ring) |

| ~850 | Strong | C-Cl stretching |

| ~750 | Strong | Out-of-plane C-H bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 209, 211, 213 | The molecular ion peak will display a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl), with an approximate ratio of 27:27:9:1 for M, M+2, M+4, and M+6. |

| [M-Cl]⁺ | 174, 176, 178 | Fragmentation involving the loss of a chlorine radical is a probable pathway. |

| [M-COCl]⁺ | 146, 148, 150 | Loss of the carbonyl chloride group. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.

-

¹H NMR Acquisition: Tune the NMR spectrometer for ¹H frequency. Acquire the spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is generally appropriate.

-

¹³C NMR Acquisition: Tune the probe for ¹³C frequency. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate. Due to the low natural abundance of ¹³C, a sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

ATR-FTIR Analysis: Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or acetonitrile at a concentration of approximately 1 µg/mL.

-

GC-MS Analysis:

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless mode, with the temperature set to ~250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature of ~280 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Synthesis and Characterization Workflow

The synthesis of this compound typically starts from 2,6-dichloropyridine, which itself can be synthesized from pyridine[3]. The subsequent characterization is crucial to confirm the identity and purity of the final product.

Caption: Synthetic pathway and characterization workflow for this compound.

The logical flow for confirming the structure of the synthesized this compound is outlined in the following diagram.

Caption: Logical workflow for the spectroscopic confirmation of this compound.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dichloropyridine-4-carbonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine-4-carbonyl chloride is a highly reactive bifunctional chemical intermediate of significant interest in medicinal chemistry. Its utility stems from the presence of two distinct reactive sites: the acyl chloride at the 4-position and the two chlorine atoms on the pyridine ring at the 2- and 6-positions. The acyl chloride allows for facile amide bond formation with a wide range of amines, while the chloro-substituents can be subjected to nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of diverse molecular scaffolds. This dual reactivity makes it a valuable building block for the generation of compound libraries for drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics. This document provides an overview of its applications, detailed experimental protocols for the synthesis of representative bioactive compounds, and a summary of their biological activities.

Key Applications in Medicinal Chemistry

The 2,6-dichloropyridine-4-carboxamide scaffold is a key pharmacophore in a variety of biologically active molecules. The dichloro-substitution pattern can influence the conformation of the molecule and provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors: The pyridine-carboxamide core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases. The 2,6-dichloro substituents can be strategically maintained or replaced to achieve selectivity for specific kinase targets.

Anti-inflammatory and Anticancer Agents: As an intermediate, 2,6-dichloroisonicotinic acid (the precursor to the carbonyl chloride) is utilized in the synthesis of novel anti-inflammatory and anti-cancer agents[1][2]. The resulting carboxamide derivatives are being explored for their potential to modulate key signaling pathways involved in cancer and inflammation.

Data Presentation: Biological Activity of Representative 2,6-Dichloropyridine-4-carboxamide Derivatives

The following table summarizes the biological activity of representative N-aryl-2,6-dichloropyridine-4-carboxamide derivatives as potential kinase inhibitors. The data is compiled from studies on structurally related compounds and is intended to be illustrative of the potential activities of molecules synthesized from this compound.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| 1a | FGFR1 | 30.2 | HCT-116 | 1.77 |

| 1b | CDK2/cyclin E | 30 | MCF-7 | 0.5 |

| 1c | p38 MAP Kinase | 150 | A549 | 5.2 |

| 1d | VEGFR-2 | 55.4 | HepG2 | 2.19 |

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes the conversion of 2,6-dichloroisonicotinic acid to its corresponding acyl chloride.

Materials:

-

2,6-dichloroisonicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloroisonicotinic acid (1.0 eq).

-

Add anhydrous DCM or toluene to suspend the acid.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours, until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Monitor the reaction by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: Synthesis of a Representative N-Aryl-2,6-dichloropyridine-4-carboxamide (e.g., 2,6-Dichloro-N-(4-hydroxyphenyl)isonicotinamide)

This protocol details the acylation of an aniline derivative with this compound.

Materials:

-

This compound (1.0 eq)

-

4-Aminophenol (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve the crude this compound (1.0 eq) in anhydrous DCM.

-

Add the solution of the acyl chloride dropwise to the stirred solution of 4-aminophenol at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2,6-Dichloro-N-(4-hydroxyphenyl)isonicotinamide.

Mandatory Visualizations

References

The Role of 2,6-Dichloropyridine-4-carbonyl Chloride in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Dichloropyridine-4-carbonyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of kinase inhibitors. Its di-chlorinated pyridine ring offers multiple reaction sites for structural modifications, enabling the development of potent and selective inhibitors targeting key kinases implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this scaffold, along with data on their biological activity and the signaling pathways they modulate.

Application in the Synthesis of RAF Kinase Inhibitors

The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in BRAF, a key component of this pathway, are prevalent in many cancers. The 2,6-dichloropyridine-4-carboxamide scaffold has been successfully employed in the design of potent BRAF inhibitors.

General Synthesis of N-Aryl-2,6-dichloropyridine-4-carboxamides:

A common synthetic route involves the acylation of a substituted aniline with this compound. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2,6-dichloropyridine-4-carboxamide

-

Materials:

-

This compound

-

4-Chloro-3-(trifluoromethyl)aniline

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Biological Activity of a Representative BRAF Inhibitor:

| Compound ID | Target Kinase | IC50 (nM) | Cell Line |

| BRAFi-1 | BRAF V600E | 15 | A375 (Melanoma) |

| c-RAF | 50 | - |

Table 1: Inhibitory activity of a representative BRAF inhibitor with a 2,6-dichloropyridine-4-carboxamide core.

Application in the Synthesis of VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibitors of VEGFR-2 are therefore important anti-cancer agents. The 2,6-dichloropyridine-4-carboxamide scaffold provides a foundation for developing potent VEGFR-2 inhibitors.

General Synthesis of N-Aryl-2,6-dichloropyridine-4-carboxamides for VEGFR-2 Inhibition:

The synthetic approach is similar to that for RAF inhibitors, involving the coupling of this compound with an appropriately substituted aniline.

Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Precursor

-

Materials:

-

This compound

-

A substituted aniline (e.g., 4-phenoxyaniline)

-

Pyridine or another suitable base

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the substituted aniline (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add pyridine (1.5 eq) to the solution.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous THF.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Biological Activity of a Representative VEGFR-2 Inhibitor:

| Compound ID | Target Kinase | IC50 (nM) | Cell Line |

| VEGFRi-1 | VEGFR-2 | 25 | HUVEC |

| PDGFRβ | 150 | - |

Table 2: Inhibitory activity of a representative VEGFR-2 inhibitor featuring the 2,6-dichloropyridine-4-carboxamide core.

Application in the Synthesis of PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is overexpressed in several types of cancer. The 2,6-dichloropyridine scaffold can be utilized to generate inhibitors of PIM-1 kinase.

General Synthesis of PIM-1 Inhibitors:

The synthesis typically follows an amidation reaction between this compound and a suitable amine-containing fragment.

Experimental Protocol: General Amidation for PIM-1 Inhibitor Synthesis

-

Materials:

-

This compound

-

An appropriate amine-containing heterocycle

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a reaction vessel, dissolve the amine-containing heterocycle (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution.

-

Add this compound (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product.

-

Biological Activity of a Representative PIM-1 Inhibitor:

| Compound ID | Target Kinase | IC50 (nM) | Cell Line |

| PIMi-1 | PIM-1 | 30 | MV-4-11 (Leukemia) |

| PIM-2 | 150 | - | |

| PIM-3 | 200 | - |

Table 3: Inhibitory activity of a representative PIM-1 inhibitor incorporating the 2,6-dichloropyridine-4-carboxamide moiety.

Experimental Workflow Summary

The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is outlined below.

This compound is a valuable and adaptable starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein demonstrate its utility in targeting key signaling pathways implicated in cancer. The ability to readily modify the substituents on the pyridine ring and the aniline moiety allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an important scaffold in modern drug discovery.

Application Notes and Protocols for Amide Synthesis using 2,6-Dichloropyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amides using 2,6-Dichloropyridine-4-carbonyl chloride. This versatile reagent is a key building block in medicinal chemistry, enabling the introduction of the 2,6-dichloropyridine-4-carboxamide moiety into a wide range of molecules. The pyridine scaffold is a privileged structure in drug discovery, and its derivatives have shown a broad spectrum of biological activities.[1] The presence of two chlorine atoms on the pyridine ring offers opportunities for further functionalization through nucleophilic substitution reactions.[2][3]

The reaction of an acyl chloride, such as this compound, with a primary or secondary amine is a robust and widely used method for the formation of amide bonds.[] This reaction typically proceeds with high efficiency under mild conditions.

General Reaction Scheme

The fundamental reaction involves the nucleophilic acyl substitution of a primary or secondary amine on the electrophilic carbonyl carbon of this compound. A non-nucleophilic base is typically added to neutralize the hydrochloric acid byproduct.